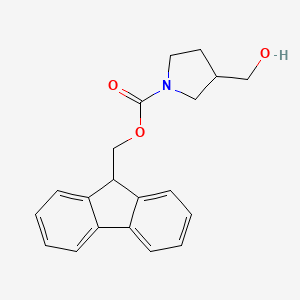
9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Descripción general
Descripción
“9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1343980-40-4 . It has a molecular weight of 323.39 . The IUPAC name for this compound is 9H-fluoren-9-ylmethyl 3-(hydroxymethyl)-1-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H21NO3/c22-12-14-9-10-21(11-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2 .Physical And Chemical Properties Analysis
This compound is a powder and should be stored at room temperature .Aplicaciones Científicas De Investigación
Chemical Structure and Properties
9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate and its derivatives exhibit unique structural features, leading to diverse applications in scientific research. The molecular plane of certain derivatives, such as N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine, demonstrates slight pyramidalization and forms intermolecular hydrogen bonds, indicating its potential utility in forming stable molecular structures (Yamada et al., 2008).
Application in Fluorescence Labeling
The compound has been employed as a carboxyl-selective fluorescence label for detecting oxidized functionalities in polysaccharides and cellulosics. This application is particularly notable in the field of carbohydrate research, allowing the detection of minute amounts of oxidized functionalities under conditions that typically interfere with fluorescence detection (Bohrn et al., 2005).
Biological Activity
Derivatives of this compound have shown promise in biological applications. A series of derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis as well as the enoyl acyl carrier protein reductase (ENR) InhA, an enzyme critical in the mycobacterial cell wall biosynthesis pathway (Matviiuk et al., 2013).
Photophysics and Bioimaging
In the field of photophysics and bioimaging, certain fluorene derivatives have been explored for their linear photophysical characteristics, two-photon absorption properties, and potential in integrin-targeted bioimaging. Their high fluorescence quantum yield and strong aggregation in water make them suitable for applications in cellular imaging and photodynamic therapy (Morales et al., 2010).
Material Science and Polymer Chemistry
Fluorene derivatives are also significant in material science, particularly in the synthesis of polymers with specific electronic and photophysical properties. For example, fluorene-containing polymers have been used in polymer solar cells, demonstrating their utility in renewable energy technologies (Du et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-12-14-9-10-21(11-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDSXCNOWQCCAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



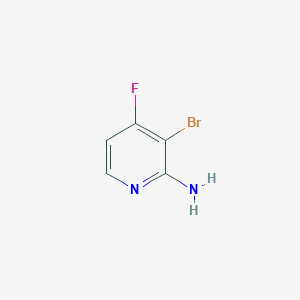
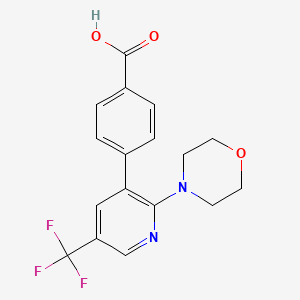
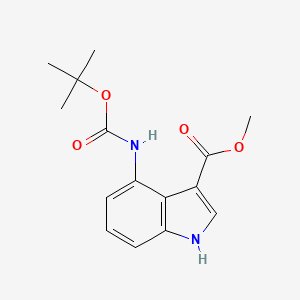
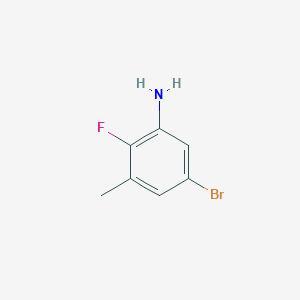
![1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B1443822.png)
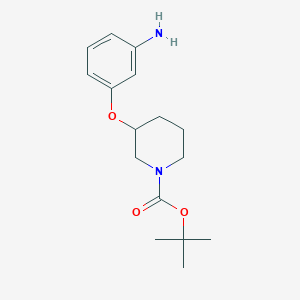
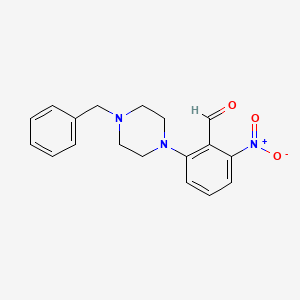
![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloro-2-phenylacetamide](/img/structure/B1443827.png)
![tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate](/img/structure/B1443828.png)
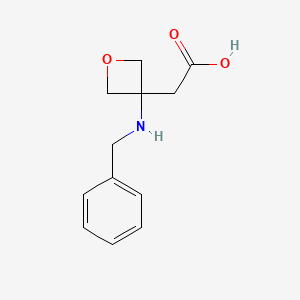
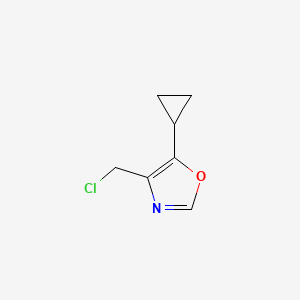
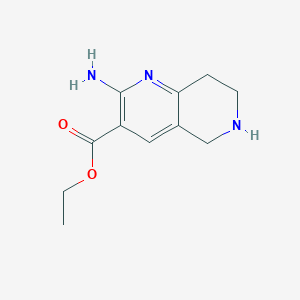
![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)
